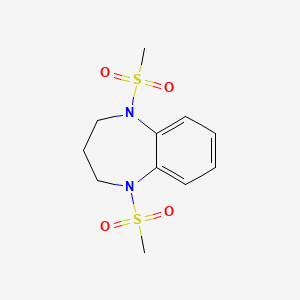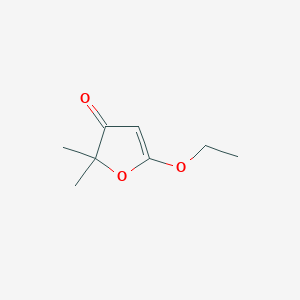![molecular formula C50H86O4S2 B14399917 2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] CAS No. 88661-01-2](/img/structure/B14399917.png)
2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] is a chemical compound known for its unique structure and properties It consists of two phenol groups connected by a disulfide bond, with each phenol group substituted with a hydroxymethyl group and an octadecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] typically involves the reaction of 6-(hydroxymethyl)-4-octadecylphenol with a disulfide-forming reagent. One common method is the oxidative coupling of thiol precursors in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature and pH conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like ethanol or dichloromethane.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents in aqueous or organic solvents.
Substitution: Halides or electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] is primarily related to its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing the compound to act as a redox mediator. This property is particularly useful in biological systems where redox balance is crucial. The phenolic groups can also scavenge free radicals, contributing to its antioxidant activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-methylphenol]
- 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol]
Uniqueness
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol] is unique due to its long octadecyl chains, which impart hydrophobic properties and enhance its solubility in non-polar solvents. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Propiedades
Número CAS |
88661-01-2 |
|---|---|
Fórmula molecular |
C50H86O4S2 |
Peso molecular |
815.3 g/mol |
Nombre IUPAC |
2-[[2-hydroxy-3-(hydroxymethyl)-5-octadecylphenyl]disulfanyl]-6-(hydroxymethyl)-4-octadecylphenol |
InChI |
InChI=1S/C50H86O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-43-37-45(41-51)49(53)47(39-43)55-56-48-40-44(38-46(42-52)50(48)54)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-40,51-54H,3-36,41-42H2,1-2H3 |
Clave InChI |
OKSTYMKVBKZREI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)CO)CCCCCCCCCCCCCCCCCC)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)

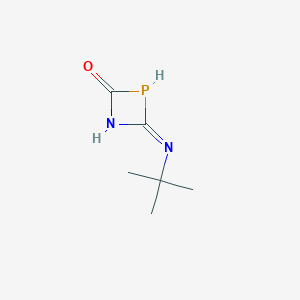
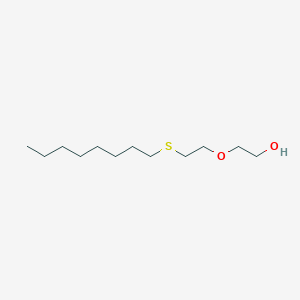
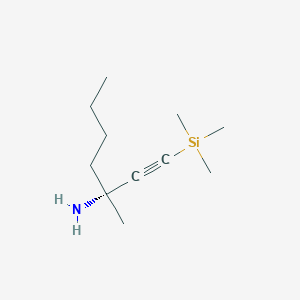
![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)

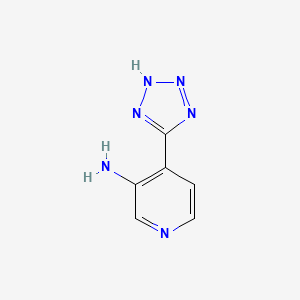
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea](/img/structure/B14399887.png)
